2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is a chemical compound with the molecular formula C13H13NO6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidinone ring and a dimethoxybenzoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate typically involves the reaction of 2,4-dimethoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions, depending on the desired rate of reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,4-dimethoxybenzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the NHS ester, which is a good leaving group. The compound can modify proteins and peptides by reacting with amino groups, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2,5-dichlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate
- 2,5-Dioxopyrrolidin-1-yl 3,4-dimethoxybenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2,4-dimethoxybenzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its reactivity and solubility. This structural feature distinguishes it from other similar compounds and can affect its interactions with biological molecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAVZXDVGAPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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